Ethyl 2-(oxetan-3-ylidene)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(oxetan-3-ylidene)butanoate is a chemical compound with the CAS Number: 2157157-35-0. It has a molecular weight of 170.21 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The InChI Code for this compound is 1S/C9H14O3/c1-3-8(7-5-11-6-7)9(10)12-4-2/h3-6H2,1-2H3 .Physical and Chemical Properties Analysis
This compound is stored at 4°C and protected from light .Scientific Research Applications
1. Biofuel Production
- 2-Butanol and Butanone Production : A study explored the production of 2-butanol and its chemical precursor butanone (methyl ethyl ketone – MEK) in Saccharomyces cerevisiae. This research is significant for biofuel production, demonstrating the utility of a TEV-protease based expression system for producing these chemicals (Ghiaci, Norbeck, & Larsson, 2014).
- Potential as Spark Ignition Engine Fuel : Another study evaluated 2-butanone (MEK) as a potential biofuel in spark ignition engines. This research highlights the fuel's characteristics compared to conventional gasoline and ethanol, indicating its potential use in future biofuel applications (Hoppe et al., 2016).
2. Organic Synthesis
- Phosphine-Catalyzed Annulation : Research demonstrated the use of ethyl 2-methyl-2,3-butadienoate in phosphine-catalyzed [4 + 2] annulation, forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This method is significant in organic synthesis for producing highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).
3. Biochemistry
- Inhibitors in Biochemistry : A study found ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate as a new class of inhibitors for sortase A transpeptidase, which is significant for tackling Gram-positive pathogens. This discovery is crucial in the development of new therapeutic agents (Maggio et al., 2016).
4. Photocatalysis
- Photoinduced Oxidative Annulation : Another study explored the photoinduced direct oxidative annulation of various organic compounds, including ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates. This research is significant in the field of photocatalysis, providing access to highly functionalized polyheterocyclic compounds (Zhang et al., 2017).
Safety and Hazards
Future Directions
The future directions for the study of Ethyl 2-(oxetan-3-ylidene)butanoate and related compounds could involve further exploration of their synthesis, reactivity, and potential applications. For instance, the synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling .
Mechanism of Action
Mode of Action
. This suggests that Ethyl 2-(oxetan-3-ylidene)butanoate may interact with its targets through a similar mechanism, leading to changes at the molecular level.
Biochemical Pathways
Oxetanes are known to be involved in various biochemical processes, but the exact pathways and downstream effects of this specific compound require further investigation .
Biochemical Analysis
Biochemical Properties
The available literature does not provide specific information about the enzymes, proteins, and other biomolecules it interacts with .
Cellular Effects
There is no available literature detailing the effects of this compound on various types of cells and cellular processes .
Molecular Mechanism
There is no available literature providing a thorough explanation of the mechanism of action of this product .
Temporal Effects in Laboratory Settings
There is no available literature discussing the changes in the effects of this product over time in laboratory settings .
Dosage Effects in Animal Models
There is no available literature describing how the effects of Ethyl 2-(oxetan-3-ylidene)butanoate vary with different dosages in animal models .
Metabolic Pathways
There is no available literature describing the metabolic pathways that this product is involved in .
Transport and Distribution
There is no available literature describing how this product is transported and distributed within cells and tissues .
Subcellular Localization
There is no available literature describing the subcellular localization of this product .
Properties
IUPAC Name |
ethyl 2-(oxetan-3-ylidene)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-3-8(7-5-11-6-7)9(10)12-4-2/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIGQBFCWJMCHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C1COC1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.